2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and an ethyl methacrylate group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Ethyl Methacrylate Group: The final step involves the reaction of the indole derivative with ethyl methacrylate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or aminated indole derivatives.
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, leading to a range of biological effects . The methoxy groups and the ethyl methacrylate moiety may also contribute to its overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(1H-indol-1-yl)ethyl methacrylate: Similar structure but with only one methoxy group.
6-Methoxy-2-(1H-indol-1-yl)ethyl methacrylate: Similar structure but with the methoxy group at position 6.
2-(1H-indol-1-yl)ethyl methacrylate: Lacks the methoxy groups.
Uniqueness
2-(5,6-Dimethoxy-1H-indol-1-yl)ethyl methacrylate is unique due to the presence of two methoxy groups at positions 5 and 6, which may enhance its biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindol-1-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H19NO4/c1-11(2)16(18)21-8-7-17-6-5-12-9-14(19-3)15(20-4)10-13(12)17/h5-6,9-10H,1,7-8H2,2-4H3 |
InChI Key |
PADOIURIHJAIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN1C=CC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.